molecular formula C22H30N4O3S B2881671 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1052603-46-9

5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2881671
CAS No.: 1052603-46-9
M. Wt: 430.57
InChI Key: SRKGKCBQIXHYPJ-UHFFFAOYSA-N
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Description

5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H30N4O3S and its molecular weight is 430.57. The purity is usually 95%.
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Biological Activity

The compound 5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 1052603-46-9) is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a thiazole and triazole framework, which is often associated with various biological activities. This article provides an overview of the biological activity of this compound based on available research findings.

  • Molecular Formula : C22H30N4O3S
  • Molecular Weight : 430.57 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets. The presence of the thiazole and triazole rings suggests potential activity as an inhibitor in various enzymatic pathways.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit c-Jun N-terminal kinase (JNK), which plays a role in cell survival and apoptosis .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress .
  • Anticancer Activity : Research has shown that triazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Compounds similar to the one have shown IC50 values as low as 6.2 µM against colon carcinoma HCT-116 cells .
  • The compound's structure may enhance its ability to induce apoptosis in cancer cells through various pathways.

Antimicrobial Properties

Triazole-containing compounds have also been noted for their antimicrobial activities:

  • They exhibit effectiveness against pathogenic bacteria and fungi, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Study on JNK Inhibitors Identified structure-activity relationships indicating that modifications on the triazole ring can significantly alter biological activity.
Anticancer Activity Assessment Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 27.3 to 43.4 µM for related compounds.
Antioxidant Studies Highlighted the potential for these compounds to reduce oxidative stress markers in vitro.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-6-18-23-22-26(24-18)21(27)20(30-22)19(25-11-13(2)9-14(3)12-25)15-7-8-16(28-4)17(10-15)29-5/h7-8,10,13-14,19,27H,6,9,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKGKCBQIXHYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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